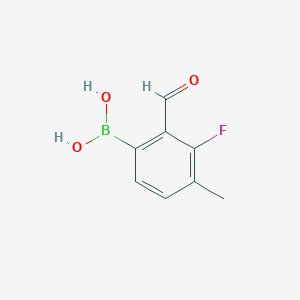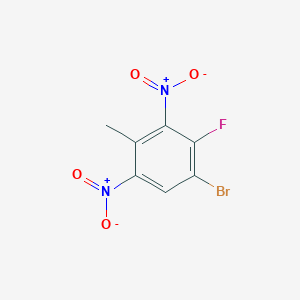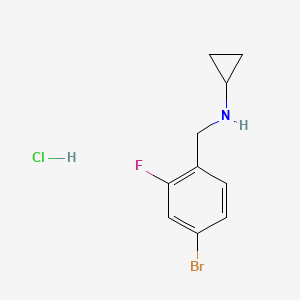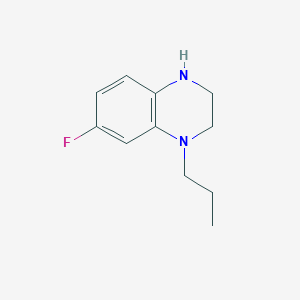
Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate
Vue d'ensemble
Description
Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate, also known as DNTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the malonate family and is widely used in organic synthesis, drug discovery, and material science.
Applications De Recherche Scientifique
Cardioprotection in Ischemia/Reperfusion Injury
Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate: has been studied for its potential to mitigate ischemia/reperfusion injury (IRI) in myocardial infarction (MI). Malonate, a derivative of this compound, is a competitive inhibitor of succinate dehydrogenase (SDH), which can reduce infarct size when administered upon reperfusion . This suggests a promising therapeutic strategy for preventing post-myocardial infarction heart failure.
Mitochondrial Metabolism Modulation
The compound’s ability to inhibit SDH also implicates it in the broader regulation of mitochondrial metabolism. By targeting the metabolism of the mitochondrial metabolite succinate, it offers a strategic approach to modulate mitochondrial functions, which could be beneficial in various pathologies where mitochondrial dysfunction is a key factor .
Pharmacokinetics and Drug Delivery
The pharmacokinetics of malonate derivatives, including Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate , are of interest due to their rapid clearance from the bloodstream. This characteristic could be advantageous in designing drug delivery systems that require precise control over the timing and concentration of the drug in the body .
Chemical Synthesis and Intermediate
As a chemical intermediate, Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate is used in the synthesis of various organic compounds. Its structure allows for further functionalization, making it a valuable building block in organic chemistry .
Material Science Applications
The electronic properties of Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate could be explored for material science applications. The nitro and trifluoromethyl groups may impart unique electronic characteristics that can be utilized in the development of new materials .
Analytical Chemistry
In analytical chemistry, derivatives of malonate like Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate can serve as standards or reagents in various chemical analyses. Their stability and reactivity make them suitable for use in calibration curves and chemical assays .
Propriétés
IUPAC Name |
dimethyl 2-[4-nitro-2-(trifluoromethyl)phenyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-4-3-6(16(19)20)5-8(7)12(13,14)15/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDVQPIBEPTJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447490.png)
![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)








![Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine](/img/structure/B1447506.png)


![Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate](/img/structure/B1447510.png)